N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide
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Overview
Description
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is an organic compound that features a bromophenyl group, a dimethylquinoline moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide typically involves the following steps:
Formation of the 2,8-dimethylquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination of the phenyl ring:
Coupling reaction: The final step involves the coupling of the bromophenyl group with the 2,8-dimethylquinoline moiety through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets.
Properties
Molecular Formula |
C19H17BrN2O2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(2,8-dimethylquinolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(10-13(2)21-19(12)16)24-11-18(23)22-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
LTZJHBWVSXSTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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